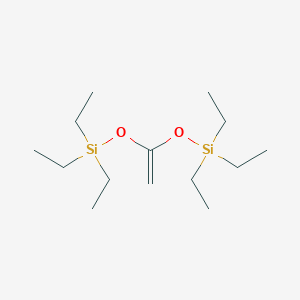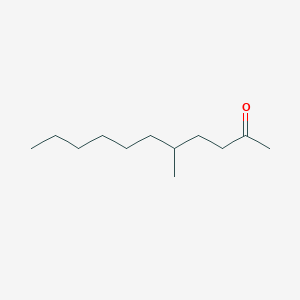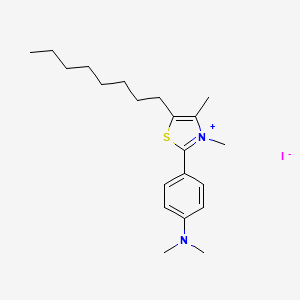
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide is an organic compound known for its unique chemical structure and properties This compound is part of the thiazolium family, which is characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazole derivative in the presence of a base to form the desired product . The reaction conditions often include refluxing in a suitable solvent such as methanol, with the temperature maintained between 30°C to 50°C to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and solvent composition. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . Additionally, the thiazolium ring can participate in electron transfer processes, contributing to its overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioflavin T: A benzothiazolium salt used in the detection of amyloid plaques.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another thiazolium compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide stands out due to its unique combination of a dimethylamino group and an octyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique optical characteristics .
Eigenschaften
CAS-Nummer |
21176-92-1 |
|---|---|
Molekularformel |
C21H33IN2S |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
4-(3,4-dimethyl-5-octyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C21H33N2S.HI/c1-6-7-8-9-10-11-12-20-17(2)23(5)21(24-20)18-13-15-19(16-14-18)22(3)4;/h13-16H,6-12H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZZQWBYNBHPEYPF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


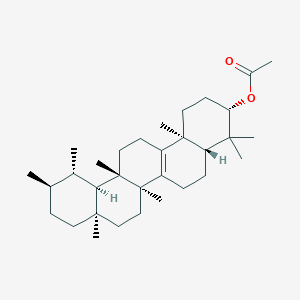
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
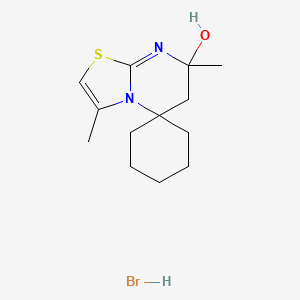
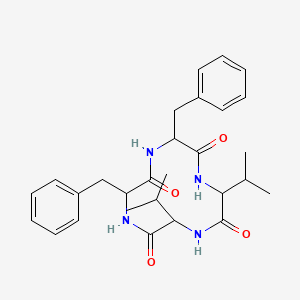

![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
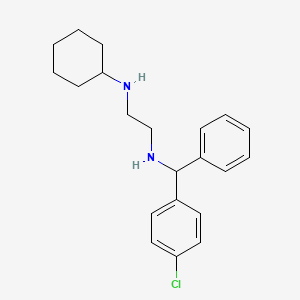
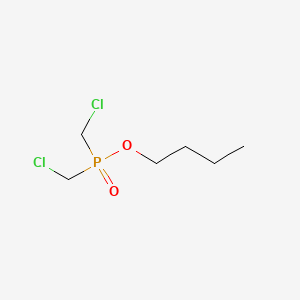
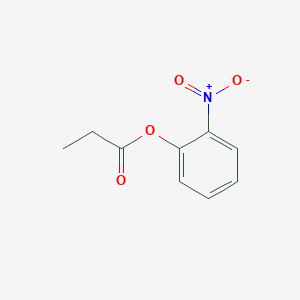
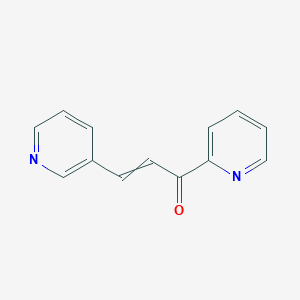
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
